molecular formula C11H15NO3 B153034 Tert-butyl (4-hydroxyphenyl)carbamate CAS No. 54840-15-2

Tert-butyl (4-hydroxyphenyl)carbamate

Cat. No.: B153034
CAS No.: 54840-15-2
M. Wt: 209.24 g/mol
InChI Key: YRQMBQUMJFVZLF-UHFFFAOYSA-N
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Description

Tert-butyl (4-hydroxyphenyl)carbamate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl (4-hydroxyphenyl)carbamate serves as an important intermediate in synthesizing various biologically active compounds, including omisertinib (AZD9291), a notable example. A study by Zhao, Guo, Lan, and Xu (2017) demonstrates the synthesis of a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, from commercially available precursors. This process is significant for its high yield and potential in pharmaceutical applications (Zhao, Guo, Lan, & Xu, 2017).

Role in Enantioselective Synthesis

The compound is crucial in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Ober, Marsch, Harms, and Carell (2004) explored its crystal structure to confirm the relative substitution of the cyclopentane ring in these intermediates, a key factor in precise enantioselective synthesis (Ober, Marsch, Harms, & Carell, 2004).

Antioxidant Synthesis and Polymer Modification

This compound is used in the synthesis of monomeric antioxidants. Kim (2004) demonstrated its application in creating antioxidants that are grafted onto polyethylene. This process involves melt processing with free-radical initiators and has implications in enhancing the stability and longevity of polymeric materials (Kim, 2004).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a derivative of this compound, has been studied for its potential in producing chiral organoselenanes and organotelluranes. Piovan, Pasquini, and Andrade (2011) found that lipase-catalyzed transesterification led to highly enantioselective outcomes, enabling the production of optically pure enantiomers of the compound (Piovan, Pasquini, & Andrade, 2011).

Chemical Transformations and Building Blocks in Organic Synthesis

Guinchard, Vallée, and Denis (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics, showcasing their versatility as building blocks in diverse organic syntheses (Guinchard, Vallée, & Denis, 2005).

Environmental Impact and Risk Analysis

A study on antioxidants in folios by Herrchen, Kördel, and Klein (1997) assessed the environmental impact of compounds like this compound. They compared its environmental behavior with other chemicals under discussion, like pesticides and phthalates, contributing to a comprehensive understanding of its environmental footprint (Herrchen, Kördel, & Klein, 1997).

Future Directions

While specific future directions for Tert-butyl (4-hydroxyphenyl)carbamate were not found in the search results, carbamates in general have an important role in modern drug discovery and medicinal chemistry . They are part of many drugs and prodrugs approved for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease .

Properties

IUPAC Name

tert-butyl N-(4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQMBQUMJFVZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373526
Record name 4-N-Boc-aminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54840-15-2
Record name (4-Hydroxyphenyl)carbamic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54840-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-N-Boc-aminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-4-hydroxyaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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